Tandamine hydrochloride

描述

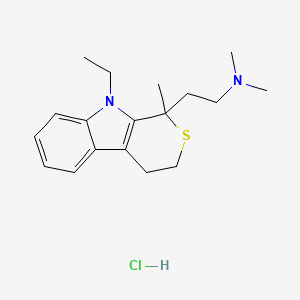

Structure

3D Structure

属性

CAS 编号 |

58167-78-5 |

|---|---|

分子式 |

C18H26N2S |

分子量 |

302.5 g/mol |

IUPAC 名称 |

2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3 |

InChI 键 |

BRPOADLGOFPKKJ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C.Cl |

规范 SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

58167-78-5 (mono-hydrochloride) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole AY 23946 tandamine tandamine hydrochloride, (+)-isomer tandamine hydrochloride, (+-)-isomer tandamine hydrochloride, (-)-isomer tandamine monohydrochloride |

产品来源 |

United States |

Historical Trajectory of Research and Development

The development of tandamine (B1215340) hydrochloride emerged from the broader context of research into tricyclic antidepressants. Its investigation represents a specific path within the larger quest for more effective and targeted antidepressant medications.

Initial research and development efforts positioned tandamine as a novel antidepressant. wikipedia.org A significant portion of this research occurred in the mid to late 1970s. ncats.io Preclinical studies in animal models were conducted to elucidate its pharmacological profile. nih.gov These were followed by clinical trials in human subjects to assess its potential therapeutic efficacy and to characterize its pharmacological effects in humans. nih.govnih.gov Despite these efforts, the development of tandamine hydrochloride did not proceed to commercialization. wikipedia.orgncats.io

Foundational Research Hypotheses and Paradigms

Monoamine Transporter Inhibition Profiles

Tandamine's primary mechanism of action involves the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters like norepinephrine, serotonin, and dopamine from the synaptic cleft.

Norepinephrine Transporter (NET) Inhibition Mechanisms

Research has firmly established tandamine as a potent and selective inhibitor of the norepinephrine transporter (NET). dergipark.org.trnih.gov Early pharmacological studies demonstrated that tandamine blocks the reuptake of norepinephrine in various regions of the rodent brain, including the hypothalamus and medulla. Its potency in inhibiting norepinephrine uptake has been shown to be comparable to or greater than that of established tricyclic antidepressants like desmethylimipramine (DMI) and significantly more potent than imipramine (B1671792) and amitriptyline (B1667244). wikipedia.org The mechanism is centered on the direct blockade of the NET protein, leading to increased concentrations of norepinephrine in the synapse. wikipedia.orgguidetopharmacology.orgmdpi.com This selective action on the noradrenergic system is considered the principal driver of its potential antidepressant effects. wikipedia.org

Serotonin Transporter (SERT) Interaction Studies, including Reported Selectivity Profiles

In contrast to its potent effects on the norepinephrine transporter, tandamine exhibits markedly weak activity at the serotonin transporter (SERT). wikipedia.org Studies comparing tandamine with its structural analogue, pirandamine (B1207498), highlight this selectivity. While tandamine is a selective inhibitor of norepinephrine uptake, pirandamine is a selective serotonin reuptake inhibitor (SSRI). dergipark.org.trguidetopharmacology.org This demonstrates that minor structural modifications to this tricyclic scaffold can dramatically shift the inhibitory preference from NET to SERT. Although some early database entries have occasionally categorized tandamine as an SSRI, detailed pharmacological evaluations confirm its profile as a selective norepinephrine reuptake inhibitor with minimal interaction with SERT. wikipedia.orgmdpi.comnih.govwikipedia.orgnih.govwikipedia.org

Dopamine Transporter (DAT) Modulation

The interaction of this compound with the dopamine transporter (DAT) is not as extensively characterized in the available scientific literature as its effects on NET and SERT. Based on its classification as a selective norepinephrine reuptake inhibitor, its affinity for DAT is presumed to be low. Typically, tricyclic antidepressants exhibit their primary effects on NET and/or SERT, with much lower potency at the dopamine transporter. nih.gov

Table 1: Tandamine's Monoamine Transporter Inhibition Profile

| Transporter | Inhibitory Activity | Comparative Notes |

|---|---|---|

| Norepinephrine Transporter (NET) | Potent Inhibitor | Potency is reportedly similar to or greater than desmethylimipramine. wikipedia.org |

| Serotonin Transporter (SERT) | Weak Inhibitor | Significantly less potent at SERT compared to NET; its analogue pirandamine is a selective SERT inhibitor. dergipark.org.trwikipedia.org |

| Dopamine Transporter (DAT) | Not Well-Characterized / Presumed Weak | Activity at DAT is not a primary feature of its pharmacological profile. |

Receptor Binding and Functional Activity Assessments

Adrenergic Receptor Profiling (e.g., alpha-adrenergic receptor interactions)

Tandamine's interaction with adrenergic receptors appears to be minimal. An early in vivo study in pithed rats indicated that tandamine did not block alpha-adrenergic receptors, suggesting a low affinity for these sites. wikipedia.org This lack of significant alpha-adrenergic antagonism would distinguish it from many other tricyclic antidepressants, which often produce side effects through the blockade of these receptors. However, a detailed profile of its binding affinities (Ki values) across the various alpha-1 and alpha-2 adrenergic receptor subtypes is not extensively documented in the available literature.

Cholinergic System Modulation

The effects of tandamine on the cholinergic system have been a subject of some conflicting reports. Several initial preclinical studies reported that tandamine possesses little to no anticholinergic activity, a notable advantage over older tricyclic antidepressants that frequently cause side effects via muscarinic receptor blockade. wikipedia.orgguidetopharmacology.orgmdpi.com For instance, in rabbit studies, tandamine did not interfere with the arousal reaction induced by physostigmine, an effect that would be expected from a compound with significant central anticholinergic properties. Conversely, a summary of clinical pharmacological studies in human volunteers noted that tandamine did possess significant anticholinergic activity. nih.gov A definitive profile of tandamine's binding affinity for the different muscarinic cholinergic receptor subtypes (M1-M5) has not been detailed in the reviewed literature, making it difficult to quantitatively resolve these differing observations.

Table 2: Tandamine's Receptor Binding Profile

| Receptor Class | Binding/Functional Activity | Source Notes |

|---|---|---|

| Alpha-Adrenergic Receptors | Reported to have no blocking effect in a functional assay. wikipedia.org | Specific binding affinities (Ki) are not well-documented. |

| Muscarinic Cholinergic Receptors | Conflicting reports: Preclinical studies suggest negligible activity, wikipedia.orgguidetopharmacology.orgmdpi.com while a clinical report suggests significant anticholinergic effects. nih.gov | Specific binding affinities (Ki) are not well-documented. |

Investigation of Other Neurotransmitter Receptors

This compound's interaction with neurotransmitter systems extends beyond its primary targets. Research has identified significant engagement with cholinergic and serotonergic systems.

Studies in human volunteers have demonstrated that tandamine possesses significant anticholinergic activity. nih.govnih.gov This was determined by observing its effects on the parasympathetic nervous system, such as on pupil dilation and saliva metabolism. nih.gov Anticholinergic drugs function by blocking the action of acetylcholine (B1216132) at muscarinic receptors, which are located in the central nervous system, smooth muscle, and exocrine glands. timeofcare.comnih.govmsdmanuals.com

The role of tandamine in the serotonin (5-HT) system is subject to conflicting reports in the literature. Several sources classify tandamine as a selective serotonin reuptake inhibitor (SSRI). drugbank.comdrugbank.com However, a 1977 study found that when compared with clomipramine, tandamine caused a smaller inhibition of 5-HT uptake into human platelets. nih.gov Furthermore, a 1978 clinical study reported that tandamine exhibited "practically no serotonin potentiation". nih.gov

Table 1: Summary of this compound Interactions with Other Neurotransmitter Receptors

| Receptor System | Observed Effect | Supporting Evidence | Contradictory Evidence |

|---|---|---|---|

| Cholinergic (Muscarinic) | Significant anticholinergic activity | Observed effects on the parasympathetic nervous system in human volunteers. nih.gov | Not reported. |

| Serotonergic (5-HT) | Inhibition of serotonin reuptake | Classified as a selective serotonin reuptake inhibitor (SSRI) in some databases. drugbank.comdrugbank.com | A study reported "practically no serotonin potentiation." nih.gov Another found its 5-HT uptake inhibition to be less than that of clomipramine. nih.gov |

Enzymatic Activity Modulation

The influence of this compound on enzyme activity has been a subject of investigation, particularly concerning its potential effects on monoamine oxidase.

Monoamine Oxidase (MAO) Activity

There are conflicting findings regarding this compound's effect on monoamine oxidase (MAO) activity. A clinical study published in 1978 asserted that tandamine has "practically no MAO inhibition". nih.gov

In contrast, a 1977 clinical pharmacology study in human volunteers found that tandamine was more active than desmethylimipramine in inhibiting the tyramine pressor response. nih.gov The tyramine pressor response, a sharp increase in blood pressure caused by tyramine, is primarily prevented by the action of the MAO-A isoenzyme in the gut and liver. nih.gov Inhibition of this pressor response is a characteristic feature of MAO-A inhibitors. nih.gov The monoamine oxidase enzymes, MAO-A and MAO-B, are responsible for breaking down various neurotransmitters in the brain, including norepinephrine, serotonin, and dopamine. nih.govwikipedia.org

Table 2: Summary of Findings on this compound and MAO Activity

| Study Finding | Implication for MAO Activity | Source |

|---|---|---|

| Reported to have "practically no MAO inhibition." | Suggests no significant interaction with MAO enzymes. | Saletu et al., 1978 nih.gov |

| More active than desmethylimipramine in inhibiting the tyramine pressor response. | Suggests MAO-A inhibitory activity. | Papeschi et al., 1977 nih.gov |

Other Relevant Enzyme Interactions

Based on a review of the available scientific literature, there is no specific information regarding the interaction of this compound with other relevant enzyme systems, such as the cytochrome P450 family of enzymes.

Preclinical in Vivo Pharmacological Characterization in Animal Models

Neurochemical Correlates and Homeostasis in Central Nervous System

Tandamine (B1215340) has been identified as a potent inhibitor of norepinephrine (B1679862) (NE) reuptake. In vivo studies in rats have demonstrated that tandamine effectively inhibits the uptake of radiolabeled norepinephrine in specific brain regions. Notably, this inhibition was observed in the medulla and the hypothalamus, areas of the brain with significant noradrenergic terminals karger.com. This selective action on the norepinephrine transporter system suggests that tandamine can alter the concentration and turnover of this specific monoamine in the synaptic cleft. By blocking the primary mechanism for clearing norepinephrine from the synapse, tandamine leads to an increased availability of the neurotransmitter to act on postsynaptic receptors. This mechanism is a key characteristic of many antidepressant compounds karger.com. While tandamine shows potent activity on norepinephrine systems, it has been noted to have little effect on serotonin (B10506) reuptake karger.comnih.gov.

Table 1: Effect of Tandamine on Norepinephrine (NE) Uptake in Rat Brain Regions

| Brain Region | Effect on ³H-Norepinephrine Uptake |

|---|---|

| Medulla | Inhibition karger.com |

The analysis of neurotransmitter metabolites is a critical tool for understanding the effect of a compound on monoamine turnover. For noradrenergic systems, key metabolites include 3-methoxy-4-hydroxyphenylglycol (MHPG) nih.gov. An increase in the ratio of a metabolite to its parent neurotransmitter, such as the MHPG/NE ratio, can indicate an enhanced release or turnover of the monoamine nih.govnih.gov. While specific studies detailing the full profile of neurotransmitter metabolites following tandamine administration are not extensively available, its action as a norepinephrine reuptake inhibitor would be expected to modulate the levels of NE and its metabolites. Such analysis in brain regions like the prefrontal cortex, septum, and striatum is standard for evaluating the neurochemical effects of psychoactive compounds nih.gov.

Behavioral Phenotyping in Pharmacological Challenge Models

A classic preclinical model for screening potential antidepressant activity involves reversing the effects of reserpine (B192253). Reserpine is an alkaloid that depletes central stores of monoamines (norepinephrine, serotonin, and dopamine), leading to a distinct behavioral syndrome in rodents that includes hypothermia (a drop in body temperature) and ptosis (drooping of the eyelids) karger.comnih.govresearchgate.net.

In studies using mice, tandamine has demonstrated a potent ability to reverse both reserpine-induced hypothermia and ptosis karger.com. This reversal is considered a strong indicator of antidepressant potential, as it suggests the compound can functionally overcome the deficit in monoaminergic neurotransmission caused by reserpine nih.gov. In these specific tests, tandamine's potency was found to be comparable to or greater than that of the established tricyclic antidepressant desmethylimipramine (DMI) karger.com.

Table 2: Effect of Tandamine on Reserpine-Induced Behaviors in Mice

| Pharmacological Challenge | Observed Effect of Tandamine | Potency Comparison |

|---|---|---|

| Reserpine-induced hypothermia | Reversal karger.com | As potent or up to 3 times as potent as desmethylimipramine (DMI) karger.com |

Central nervous system (CNS) stimulants often exert their effects by increasing the synaptic levels of catecholamines, such as norepinephrine and dopamine (B1211576) drugs.comsinglecare.com. As a selective norepinephrine reuptake inhibitor, tandamine's mechanism of action would suggest an interaction with CNS stimulants. By blocking norepinephrine reuptake, tandamine could potentiate the effects of stimulants that promote norepinephrine release. The observed "activating/stimulatory" qualities of tandamine in clinical and neurophysiological studies further support its role as a compound that enhances noradrenergic activity, which is a common feature of many CNS stimulants karger.comnih.gov.

Neurophysiological Investigations

Neurophysiological studies, particularly those using quantitative electroencephalography (EEG), have been employed to characterize the central effects of tandamine. In these investigations, tandamine administration was shown to induce a distinct pharmaco-EEG profile that is characteristic of psychostimulatory compounds karger.comnih.gov.

Following oral administration in human studies that reflect its central activity, tandamine produced a statistically significant decrease in slow wave and alpha wave activity karger.com. Concurrently, there was a significant increase in beta wave activity and a decrease in amplitude variability karger.comnih.gov. This shift in the EEG power spectrum towards higher frequency bands (increased beta) and away from lower frequency bands (decreased alpha and slow waves) is a neurophysiological signature associated with increased alertness, attention, and cortical activation, providing a basis for the drug's stimulatory properties karger.comnih.gov.

Table 3: Summary of Quantitative EEG Changes Induced by Tandamine

| EEG Parameter | Change Observed | Associated State |

|---|---|---|

| Slow Waves | Decrease karger.comnih.gov | Increased arousal/stimulation |

| Alpha Activity | Decrease karger.com | Increased arousal/stimulation |

| Beta Waves | Increase karger.comnih.gov | Increased alertness and concentration |

Electroencephalographic (EEG) Pattern Analysis in Animal Models

Preclinical investigations utilizing animal models have provided foundational insights into the neurophysiological effects of tandamine hydrochloride. In studies involving rabbits, the administration of tandamine was not associated with the induction of EEG synchronization. nih.gov Furthermore, the compound did not alter the arousal reaction typically induced by physostigmine, suggesting a distinct central nervous system activity profile compared to compounds that do modulate this response. nih.gov This lack of EEG synchronization and effect on physostigmine-induced arousal indicates that this compound does not produce sedative or hypnotic effects that are often characterized by synchronized, slow-wave EEG patterns.

In a study on human subjects with depression, digital computer period analysis of the EEG following oral administration of tandamine demonstrated a decrease in slow waves and a significant increase in fast activity. nih.gov Additionally, a significant attenuation of amplitude variability was observed. nih.gov These changes are reminiscent of the pharmaco-EEG profile observed with psychostimulatory drugs and may represent the neurophysiological basis for the activating properties of tandamine. nih.gov

Sleep Architecture Regulation (e.g., REM and NREM sleep)

The influence of this compound on the regulation of sleep architecture has been characterized in rat models. The administration of tandamine was found to significantly alter the normal sleep cycle. nih.gov Specifically, it led to a reduction or, in some cases, a complete abolition of Rapid Eye Movement (REM) sleep. nih.gov This effect on REM sleep was accompanied by a concurrent decrease in Non-Rapid Eye Movement (NREM) sleep. nih.gov

These findings highlight a significant modulatory effect of this compound on the fundamental stages of sleep. The suppression of both REM and NREM sleep suggests an interference with the neurobiological mechanisms that govern the generation and maintenance of these sleep states.

Table 1: Effects of this compound on Sleep Architecture in Rats

| Sleep Stage | Observed Effect |

|---|---|

| REM (Rapid Eye Movement) Sleep | Reduced or Abolished |

| NREM (Non-Rapid Eye Movement) Sleep | Decreased |

Advanced Animal Models for Neuropsychiatric Research Applications

The preclinical assessment of potential antidepressant compounds like this compound often involves the use of advanced animal models designed to recapitulate specific aspects of neuropsychiatric disorders. These models are crucial for understanding the therapeutic potential and neurobiological mechanisms of new chemical entities. While specific studies employing this compound in the advanced models discussed below were not identified in the available literature, these models represent the types of platforms where such a compound would be evaluated.

Animal models of neuropsychiatric disorders can be generated through various approaches, including genetic manipulation, selective breeding, brain lesions, and environmental manipulations. nih.gov For depression research, models based on chronic stress are frequently employed to induce depression-like phenotypes. port.ac.uk These can include chronic unpredictable stress, chronic social defeat stress, and chronic restraint stress. port.ac.uk Such models often lead to behavioral, physiological, and neurochemical changes in animals that are analogous to symptoms of depression in humans, such as anhedonia, behavioral despair, and alterations in sleep patterns. port.ac.uk

The validity of these models is often assessed based on their ability to predict the efficacy of known antidepressant treatments. For instance, many of these stress-based models show a reversal of depression-like behaviors following chronic, but not acute, administration of antidepressant medications, mirroring the delayed therapeutic onset observed in clinical practice.

Behavioral assays are critical components of these models and are used to measure depression-like states. The forced swim test and the tail suspension test are widely used to assess behavioral despair, a state that is often reversed by antidepressant treatment. nih.govacs.org Other tests, such as the elevated plus maze and open field test, can be used to evaluate anxiety-like behaviors, which are often comorbid with depression. nih.govacs.org

The development and use of these sophisticated animal models are indispensable for the discovery and preclinical validation of novel antidepressant drugs. port.ac.uk They provide a translational framework to investigate the neurobiological underpinnings of depression and the mechanisms through which compounds like this compound may exert their therapeutic effects.

Comparative Pharmacological Analyses

Differential Pharmacological Potency and Selectivity

Tandamine (B1215340) hydrochloride is a tricyclic compound developed in the 1970s that demonstrates a distinct pharmacological profile, particularly in its potent and selective inhibition of norepinephrine (B1679862) reuptake. wikipedia.org Its unique structure and mechanism of action set it apart from classical tricyclic antidepressants (TCAs).

Research comparing tandamine to classical TCAs like desmethylimipramine, imipramine (B1671792), and amitriptyline (B1667244) has revealed significant differences in pharmacological activity. Tandamine was found to be equivalent to or more active than desmethylimipramine in its ability to block the uptake of norepinephrine in the brain. nih.gov Desmethylimipramine, a secondary amine TCA, is itself known to be a more potent inhibitor of norepinephrine reuptake compared to tertiary amine TCAs like imipramine and amitriptyline. psychdb.com

In contrast to the classical TCAs, tandamine exhibits a notable lack of central anticholinergic effects. nih.gov This is a significant point of differentiation, as anticholinergic activity is a hallmark of many tricyclic antidepressants and contributes to their side effect profile. psychdb.commayoclinic.org Furthermore, unlike imipramine, amitriptyline, and desmethylimipramine, tandamine does not demonstrate in vivo monoamine oxidase (MAO) inhibition. nih.gov

While direct comparative studies with clomipramine (B1669221) are less detailed in the provided sources, clomipramine is recognized as a potent serotonin (B10506) and norepinephrine reuptake inhibitor, with a stronger emphasis on serotonin. psychdb.comdroracle.ai This contrasts with tandamine's high selectivity for the norepinephrine transporter. wikipedia.orgnih.gov

Table 1: Comparative Profile of Tandamine and Classical TCAs

| Feature | Tandamine | Desmethylimipramine | Imipramine | Amitriptyline | Clomipramine |

|---|---|---|---|---|---|

| Primary Action | Selective Norepinephrine Reuptake Inhibitor wikipedia.orgnih.gov | Norepinephrine Reuptake Inhibitor psychdb.com | Serotonin & Norepinephrine Reuptake Inhibitor | Serotonin & Norepinephrine Reuptake Inhibitor nih.gov | Serotonin & Norepinephrine Reuptake Inhibitor psychdb.com |

| NE Uptake Inhibition | High (≥ Desmethylimipramine) nih.gov | High psychdb.com | Moderate | Moderate nih.gov | Moderate |

| 5-HT Uptake Inhibition | Negligible nih.gov | Low psychdb.com | High | High nih.gov | Very High psychdb.com |

| Anticholinergic Effects | Absent nih.gov | Present psychdb.com | Present | Present nih.gov | Present |

| MAO Inhibition | Absent nih.gov | Absent | Absent | Absent | Absent |

The defining characteristic of tandamine is its selective action on biogenic amine uptake mechanisms. nih.gov It is a highly specific blocker of neuronal norepinephrine uptake. nih.gov Studies have shown that while it potently inhibits the reuptake of norepinephrine, it does not appreciably block the uptake of serotonin (5-hydroxytryptamine, 5-HT). nih.gov This selective profile is a key distinction from most classical tricyclic antidepressants, which typically inhibit the reuptake of both serotonin and norepinephrine to varying degrees. mayoclinic.orgnih.gov

For instance, tertiary amine TCAs such as imipramine and amitriptyline are potent blockers of both serotonin and norepinephrine reuptake. psychdb.com Secondary amines like desmethylimipramine are more selective for norepinephrine but still possess some activity at the serotonin transporter. psychdb.comdroracle.ai Tandamine's focused activity on norepinephrine transport makes its mechanism more comparable to that of a selective norepinephrine reuptake inhibitor (NRI). wikipedia.org

Pharmacological tests confirm this selectivity. Both tandamine and imipramine were shown to potentiate contractions induced by noradrenaline (NA) and 5-HT, which is consistent with the ability to block the neural uptake of these amines. nih.gov However, in direct uptake inhibition assays, tandamine's effect is predominantly on norepinephrine. nih.gov

Table 2: Potency on Biogenic Amine Transporters

| Compound | Norepinephrine (NE) Uptake Inhibition | Serotonin (5-HT) Uptake Inhibition |

|---|---|---|

| Tandamine | Potent nih.gov | Negligible nih.gov |

| Desmethylimipramine | Potent psychdb.com | Weak psychdb.com |

| Imipramine | Moderate | Potent |

Analogous Compound Evaluation (e.g., Pirandamine)

Tandamine is structurally and pharmacologically analogous to pirandamine (B1207498). wikipedia.org While sharing a core structural framework, a key modification results in a starkly different and, in fact, opposite pharmacological profile. nih.gov Pirandamine is a selective serotonin reuptake inhibitor (SSRI), making it a functional counterpart to tandamine's selective norepinephrine reuptake inhibition. wikipedia.orgnih.gov

In comparative studies, pirandamine was shown to be a potent blocker of 5-HT uptake, with efficacy comparable to amitriptyline and greater than imipramine in this regard. nih.gov Conversely, pirandamine was not effective as a norepinephrine uptake blocker. nih.gov This demonstrates a clear structure-activity relationship where tandamine's thiopyrano[3,4-b]indole structure confers selectivity for the norepinephrine transporter, while pirandamine's indeno[2,1-c]pyran structure directs selectivity towards the serotonin transporter. nih.gov

Table 3: Comparison of Tandamine and Pirandamine

| Feature | Tandamine | Pirandamine |

|---|---|---|

| Chemical Class | Thiopyrano[3,4-b]indole nih.gov | Indeno[2,1-c]pyran nih.gov |

| Primary Mechanism | Selective NE Reuptake Inhibitor nih.gov | Selective 5-HT Reuptake Inhibitor nih.gov |

| NE Uptake Inhibition | Potent nih.gov | Ineffective nih.gov |

| 5-HT Uptake Inhibition | Negligible nih.gov | Potent nih.gov |

| Anticholinergic Effects | Absent nih.gov | Absent nih.gov |

| MAO Inhibition | Absent nih.gov | Absent nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Tandamine hydrochloride |

| Desmethylimipramine |

| Imipramine |

| Amitriptyline |

| Clomipramine |

| Pirandamine |

| Norepinephrine (Noradrenaline) |

Structure Activity Relationship Sar and Structural Optimization

Principles and Methodologies in Tandamine (B1215340) Hydrochloride SAR Studies

The investigation into the SAR of Tandamine hydrochloride, a tetracyclic compound with a thiopyrano[3,4-b]indole core, involves systematically modifying its chemical structure and evaluating the impact of these changes on its biological activity. The primary goal is to identify which parts of the molecule are essential for its interaction with the norepinephrine (B1679862) transporter (NET) and for its selectivity over other monoamine transporters like the serotonin (B10506) transporter (SERT).

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For selective norepinephrine reuptake inhibitors (NRIs), the general pharmacophore model includes several key features:

Aromatic Ring: This feature often engages in π-π stacking or hydrophobic interactions within the transporter's binding pocket. In Tandamine, the indole (B1671886) ring system serves this purpose.

Protonatable Amine: A basic nitrogen atom, which is positively charged at physiological pH, is critical for binding. This amine typically forms an ionic bond with an acidic residue, such as a conserved aspartate in the transporter. Tandamine possesses a dimethylamino group on its ethyl side chain.

Hydrophobic Core: The rigid tetracyclic structure of Tandamine provides a specific three-dimensional shape that fits into the binding site of the norepinephrine transporter.

The spatial arrangement of these features is paramount for high-affinity and selective binding.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on a large series of Tandamine analogs are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the contributions of various physicochemical properties to its activity.

A hypothetical QSAR study on Tandamine analogs would involve synthesizing a series of derivatives with variations in properties such as:

Lipophilicity (logP): Modifying substituents on the aromatic ring or altering the length of the alkyl chain.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the indole nucleus.

Steric Factors: Changing the size of the substituents.

These properties would then be correlated with the compounds' inhibitory potency (e.g., IC50 or Ki values) at the norepinephrine transporter using statistical methods like multiple linear regression or partial least squares. Such models can help predict the activity of unsynthesized compounds and guide further drug design efforts.

Elucidation of Molecular Determinants for Receptor and Transporter Selectivity

The selectivity of Tandamine for the norepinephrine transporter over the serotonin transporter is a key aspect of its pharmacological profile. This selectivity is determined by subtle differences in the amino acid residues lining the binding pockets of these two transporters.

Molecular modeling and site-directed mutagenesis studies on monoamine transporters have revealed that a handful of non-conserved amino acid residues are critical for determining inhibitor selectivity. For instance, differences in residues within transmembrane domains 1, 3, 6, and 8 of NET and SERT create distinct topographies and electrostatic environments in their respective binding sites. While specific studies detailing the precise interactions of Tandamine are scarce, it is hypothesized that the rigid and specific shape of the thiopyranoindole nucleus of Tandamine allows for a more complementary fit into the binding pocket of NET compared to SERT. The interaction with specific hydrophobic and polar residues in NET would be more favorable, leading to its higher affinity for this transporter.

Design Strategies for Analogues with Modified Pharmacological Profiles

Based on the SAR of Tandamine and related compounds, several strategies can be employed to design analogs with modified pharmacological profiles, such as increased potency, altered selectivity, or a dual-inhibitor profile.

One key modification that has been explored is the alteration of the heteroatom in the six-membered ring. A significant finding in the SAR of this series is that replacing the sulfur atom (thioether) in Tandamine with a methylene (B1212753) group (-CH2-) led to the compound AY-24614 , which was found to be a more potent norepinephrine reuptake inhibitor. This suggests that the electronic properties and the bond angles of the thioether are not strictly essential for activity and that a purely carbocyclic analog can achieve a better fit in the transporter's binding site.

Another strategy involves modifying the aromatic indole ring. Introducing substituents at different positions could modulate the electronic properties and lipophilicity of the molecule, potentially leading to changes in potency and selectivity. For example, adding an electron-withdrawing group might alter the pKa of the indole nitrogen and affect its interaction with the transporter.

These design strategies, guided by SAR and computational modeling, are essential for the development of novel compounds with tailored pharmacological activities.

常见问题

Basic Research Questions

Q. What are the critical parameters for synthesizing and purifying Tandamine hydrochloride in laboratory settings?

- Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions (e.g., stoichiometry, temperature, solvent purity). Post-synthesis purification steps, such as recrystallization or column chromatography, should be validated using techniques like thin-layer chromatography (TLC) to confirm purity . For example, TLC analysis (as in ) can identify side products like diethylammonium chloride, ensuring removal during washing steps.

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : Use a combination of:

- HPLC or UPLC for purity assessment.

- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural confirmation.

- Differential Scanning Calorimetry (DSC) to evaluate thermal stability.

Data validation should follow protocols similar to those in , which emphasize reproducibility across multiple batches .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Follow accelerated stability testing (e.g., ICH guidelines) with parameters:

- Temperature : 25°C, 40°C.

- Humidity : 60% RH, 75% RH.

- Light exposure : UV/visible light cycles.

Analytical methods (HPLC, mass spectrometry) should track degradation products. Refer to and for safety protocols during long-term storage and handling of degradants .

Advanced Research Questions

Q. What experimental design principles apply to in vivo studies evaluating this compound’s pharmacokinetics?

- Methodological Answer :

- Dose-response studies : Include multiple dosage tiers (e.g., 10 mg/kg, 50 mg/kg) to assess linearity in absorption.

- Control groups : Use vehicle controls and comparator drugs (if applicable).

- Sampling intervals : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24 hours post-administration.

Reference ’s hydrogel study design, which employed factorial design to optimize variables like viscosity and drug release kinetics .

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

- Methodological Answer :

- Systematic literature review : Map conflicting hypotheses (e.g., receptor binding vs. enzymatic inhibition).

- In vitro assays : Compare potency in cell-free systems (e.g., enzyme inhibition assays) vs. cellular models.

- Data triangulation : Use orthogonal methods (e.g., CRISPR knockouts, fluorescence polarization) to validate targets.

’s approach to clinical trial discrepancies (e.g., endpoint analysis in BIRCH and OAKTREE trials) provides a template for reconciling conflicting data .

Q. What strategies mitigate batch-to-batch variability in this compound formulations?

- Methodological Answer :

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size, solubility, and impurity profiles.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line Raman spectroscopy).

- Statistical analysis : Use multivariate regression to identify key variables (e.g., mixing speed, excipient ratios).

’s validation of raw materials (e.g., pyridoxine hydrochloride) highlights the importance of supplier qualification and material traceability .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-dependent toxicity data for this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate LD50/IC50.

- ANOVA with post-hoc tests : Compare toxicity across doses.

- Survival curves : Use Kaplan-Meier analysis for longitudinal in vivo studies.

’s guidelines on data presentation (e.g., clear labeling of graphs, avoiding screenshot reuse) ensure reproducibility .

Q. What are best practices for validating computational models predicting this compound’s binding affinity?

- Methodological Answer :

- Cross-validation : Split datasets into training/testing subsets.

- Experimental corroboration : Compare docking scores with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

- Error metrics : Report root-mean-square deviation (RMSD) and correlation coefficients.

emphasizes framing research questions with specificity to avoid overgeneralization in computational studies .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。